molecular formula C8H6BrNO3 B14858175 Methyl 2-bromo-6-formylisonicotinate

Methyl 2-bromo-6-formylisonicotinate

Cat. No.: B14858175
M. Wt: 244.04 g/mol
InChI Key: RWFGPMDBFHETDT-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-formylisonicotinate is a halogenated and formyl-substituted derivative of isonicotinic acid methyl ester. Its structure features a pyridine ring substituted with a bromine atom at position 2, a formyl group at position 6, and a methyl ester at position 4 (isonicotinate configuration). This compound is of interest in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which enable diverse derivatization pathways, such as nucleophilic substitutions or cross-coupling reactions .

Properties

Molecular Formula

C8H6BrNO3

Molecular Weight

244.04 g/mol

IUPAC Name

methyl 2-bromo-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)5-2-6(4-11)10-7(9)3-5/h2-4H,1H3

InChI Key

RWFGPMDBFHETDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-6-formylisonicotinate typically involves the bromination of methyl isonicotinate followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. The formylation can be achieved using formylating agents such as Vilsmeier-Haack reagent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-6-formylisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-bromo-6-formylisonicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-bromo-6-formylisonicotinate involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogs of Methyl 2-bromo-6-formylisonicotinate

CAS No. Compound Name Substituents (Positions) Similarity Index Key Differences
136227-39-9 Methyl 2-bromo-5-methylnicotinate Br (2), CH₃ (5), COOCH₃ (4) 0.94 Methyl at C5 instead of formyl at C6; nicotinate (vs. isonicotinate) configuration
884494-71-7 Methyl 2-bromo-6-methylisonicotinate Br (2), CH₃ (6), COOCH₃ (4) 0.89 Methyl replaces formyl at C6; reduced electrophilicity
1009735-23-2 Methyl 2-bromo-6-methoxynicotinate Br (2), OCH₃ (6), COOCH₃ (4) 0.86 Methoxy at C6 instead of formyl; altered steric and electronic profiles
168629-64-9 Unspecified derivative 0.90 Likely positional isomer or alternative substituent pattern

Key Observations:

Methyl 2-bromo-5-methylnicotinate (CAS 136227-39-9)

  • The highest similarity (0.94) arises from shared bromine and methyl ester groups. However, the methyl group at C5 (nicotinate configuration) reduces steric hindrance compared to the formyl group at C6 in the target compound. This difference impacts reactivity: the formyl group in the target compound enhances electrophilicity, favoring condensation or nucleophilic addition reactions .

Methyl 2-bromo-6-methylisonicotinate (CAS 884494-71-7) Substituting formyl with methyl at C6 lowers polarity and reactivity. Methyl groups are electron-donating, reducing the pyridine ring’s electrophilic character.

Methyl 2-bromo-6-methoxynicotinate (CAS 1009735-23-2)

  • The methoxy group introduces steric bulk and moderate electron-donating effects, contrasting with the electron-withdrawing formyl group. This substitution reduces the compound’s ability to participate in formylation reactions but enhances solubility in polar solvents .

Broader Context of Methyl Ester Derivatives

While the above analogs focus on pyridine derivatives, other methyl ester compounds (e.g., diterpenoid or fatty acid methyl esters) exhibit distinct properties:

  • Diterpenoid Methyl Esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters): These feature fused bicyclic or tricyclic structures and are primarily studied for their biological activities (e.g., antimicrobial, anti-inflammatory) .
  • Fatty Acid Methyl Esters (e.g., methyl palmitate, trans-13-octadecenoic acid methyl ester): Linear aliphatic esters with applications in biofuels and lipid research, lacking aromatic or halogenated substituents .

Research Implications

  • Synthetic Utility : this compound’s formyl group enables its use in synthesizing heterocyclic scaffolds (e.g., pyridines fused with imidazoles or triazoles), unlike its methyl- or methoxy-substituted analogs.
  • Stability Considerations : Bromine at C2 may increase susceptibility to nucleophilic aromatic substitution, but the formyl group’s electron-withdrawing nature could stabilize the ring against such reactions compared to electron-donating substituents .

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